4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate
Description
4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate is a thiophene-based aromatic ester characterized by a central acryloylphenyl scaffold. The compound features a 2-thienyl substituent on the acryloyl moiety and a 2-thiophenecarboxylate ester group. This structure combines electron-rich heterocyclic systems (thiophenes) with a conjugated carbonyl system, which may confer unique optical, electronic, or bioactive properties. Such reactions typically involve base-catalyzed aldol condensation between acetylphenyl precursors and aldehydes (e.g., 2-thiophenecarboxaldehyde) .
Properties
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3S2/c19-16(10-9-15-3-1-11-22-15)13-5-7-14(8-6-13)21-18(20)17-4-2-12-23-17/h1-12H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIZIQPMALDFOW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate typically involves the condensation of 2-thiophenecarboxylic acid with 4-[3-(2-thienyl)acryloyl]phenol. This reaction is often carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate involves its interaction with various molecular targets and pathways. The compound’s thiophene rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function . Additionally, the carbonyl groups can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate can be contextualized against analogous derivatives with varying substituents (Table 1). These compounds share the acryloylphenyl-2-thiophenecarboxylate backbone but differ in the aryl/heteroaryl group attached to the acryloyl moiety.
Table 1: Structural and Physicochemical Comparison of Selected Thiophene-Based Acryloylphenyl Esters
*Calculated based on structural analogy.
Key Observations:
Substituent Effects on Properties: Electron-withdrawing groups (e.g., -F, -Cl) may enhance electrochemical stability or corrosion inhibition, as seen in related acryloylphenyl derivatives used in acidic environments . Steric bulk (e.g., isopropyl) could reduce reactivity or solubility but improve thermal stability .
Synthetic Pathways :
All compounds likely follow Claisen-Schmidt condensation, as demonstrated for isoindoline-1,3-dione analogs . For example, 2-(4-acetylphenyl)isoindoline-1,3-dione reacts with substituted aldehydes (e.g., indolecarbaldehyde) under basic conditions to yield acryloyl derivatives.
Biological and Functional Activities: Thiophene carboxylates with cyanoacrylamido substituents exhibit antioxidant and anti-inflammatory activities . Chlorophenyl acryloylphenyl derivatives may serve as corrosion inhibitors in acidic media, as shown for 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide .
Biological Activity
4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate, with the CAS number 306730-55-2, is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.
- Molecular Formula : CHOS
- Molar Mass : 340.42 g/mol
- Synonyms : 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate
Biological Activity Overview
The biological activity of 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate has been explored in various studies, particularly focusing on its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's.
Acetylcholinesterase Inhibition
Research indicates that compounds with similar structures exhibit notable AChE inhibitory activity. For instance, compounds containing thiophene moieties have been shown to effectively inhibit AChE, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for developing therapeutic agents for cognitive disorders.
Study on AChE Inhibition
A recent study synthesized various thiophene derivatives and evaluated their AChE inhibitory activities. Among these, a compound similar to 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate demonstrated significant inhibition with an IC value of approximately 5.0 µM. The study utilized molecular docking to elucidate the binding interactions between the compound and the active site of AChE, indicating strong binding affinity due to π-π stacking interactions and hydrogen bonding .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications on the thiophene ring significantly affect biological activity. For example, substituents at specific positions on the thiophene ring can enhance or diminish AChE inhibitory effects. This insight is crucial for the rational design of more potent derivatives .
Case Study 1: Neuroprotective Effects
In a study involving neuroprotective effects against oxidative stress in neuronal cells, derivatives of thiophene carboxylates were tested. The results indicated that these compounds could reduce cell death induced by oxidative stress, suggesting potential applications in neuroprotection beyond AChE inhibition .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiophene-based compounds. The results showed that certain derivatives inhibited the proliferation of cancer cell lines, highlighting their potential as anticancer agents. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molar Mass | 340.42 g/mol |
| CAS Number | 306730-55-2 |
| AChE Inhibition IC | ~5.0 µM |
| Neuroprotective Effect | Yes |
| Anticancer Activity | Yes |
Q & A
Q. What are the standard synthetic routes for preparing 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step route involving:
- Acylation : Reacting 2-thiophenecarboxylic acid with a phenol derivative under coupling agents like DCC/DMAP.
- Acryloylation : Introducing the thienylacryloyl group through a Claisen-Schmidt condensation between a ketone and 2-thiophenecarboxaldehyde. Optimization strategies include:
- Factorial design to test variables (temperature, solvent, catalyst ratio) for yield improvement .
- Monitoring reaction progress via thin-layer chromatography (TLC) and NMR spectroscopy for intermediate validation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for thiophene rings) and ester carbonyl signals (δ ~165–170 ppm).
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and acryloyl C=C stretch (~1630 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activities (e.g., antioxidant or anti-inflammatory)?
- Antioxidant : DPPH radical scavenging assay (IC₅₀ comparison) and FRAP (ferric reducing power) .
- Anti-inflammatory : Lipoxygenase (LOX) inhibition or COX-2 enzymatic assays.
- Controls : Use ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) as benchmarks .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations enhance the understanding of this compound's electronic structure and reactivity?
- DFT applications :
- Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
- Simulate infrared spectra for comparison with experimental data .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., varying IC₅₀ values in antioxidant assays)?
- Standardize protocols : Ensure consistent solvent systems (e.g., DMSO concentration ≤1%) and temperature controls.
- Cross-validate models : Compare results across multiple assays (e.g., DPPH vs. ABTS) and cell lines.
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .
Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound's pharmacological profile?
- Modification sites :
- Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance electrophilicity.
- Vary the thiophene ring position (2- vs. 3-substitution) to alter steric effects.
- Methodology :
- Synthesize derivatives via parallel combinatorial chemistry.
- Test derivatives in dose-response assays (e.g., IC₅₀ determination) and correlate with computational descriptors (e.g., logP, polar surface area) .
Q. What role do theoretical frameworks play in guiding mechanistic studies of this compound's bioactivity?
- Drug-receptor interaction models : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 or NF-κB).
- Conceptual frameworks : Link anti-inflammatory activity to the "two-hit" hypothesis (oxidative stress + cytokine modulation) .
- Validation : Compare docking scores with experimental inhibition constants (Kᵢ) .
Methodological Considerations
Q. How should researchers address challenges in purifying this compound due to its hydrophobic nature?
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile with 0.1% TFA).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal formation .
Q. What computational tools are recommended for predicting physicochemical properties (e.g., solubility, logP)?
- Software : ChemAxon MarvinSuite or SwissADME.
- Key parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
